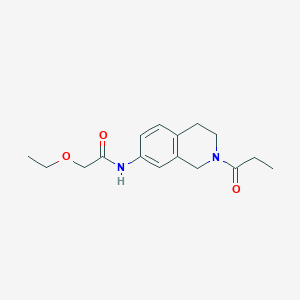

2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-16(20)18-8-7-12-5-6-14(9-13(12)10-18)17-15(19)11-21-4-2/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMLQDNGHWTVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.

- Case Study : A study demonstrated that similar compounds showed IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7, indicating potent antiproliferative effects .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties:

- Targeting Neurodegenerative Diseases : Compounds with similar isoquinoline structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression.

- Research Findings : Experimental models have shown that these compounds can improve cognitive function and reduce neuroinflammation .

Antimicrobial Activity

The antimicrobial efficacy of tetrahydroisoquinoline derivatives has been explored:

- Activity Against Pathogens : In vitro studies have reported significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Related compounds exhibited MIC values around 256 µg/mL, showcasing their potential as antimicrobial agents .

Synthetic Pathways

The synthesis of 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate precursors to form the desired amide linkage.

- Functional Group Modifications : Modifying existing functional groups to enhance biological activity or solubility.

- Optimization Studies : Various optimization strategies have been employed to improve yield and purity during synthesis.

Case Studies and Research Findings

A series of studies have documented the efficacy of related compounds:

- One notable study synthesized a range of methyl derivatives and tested their antiproliferative activity against various cancer cell lines, confirming the importance of structural modifications on biological activity .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.9 | HCT-116 |

| Compound B | 7.52 | MCF-7 |

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

The ethoxyacetamide at the 7-position may enhance lipophilicity relative to the methoxyacetamide in the sulfonyl derivative. Compound 17a features a 6-propoxy group and a benzyl moiety, which likely alter receptor selectivity compared to the 7-substituted target compound.

Synthetic Routes: The target compound’s synthesis likely involves propanoylation of the tetrahydroisoquinoline core followed by ethoxyacetamide coupling. This contrasts with the ZnCl₂-catalyzed, mercaptoacetic acid-mediated cyclization used for thiazolidinone-acetamide hybrids . Compound 17a employs phenolic alkylation with potassium carbonate, a method absent in the target compound’s inferred synthesis .

Pharmacological Implications: The 7-position substitution in the target compound may optimize binding to receptors where steric accessibility at the 6-position (as in 17a) is less critical. Sulfonyl groups (e.g., in ) typically increase solubility but may reduce membrane permeability compared to propanoyl groups.

Research Findings and Functional Group Impact

- Electronic Effects: The propanoyl group (electron-withdrawing carbonyl) in the target compound may polarize the tetrahydroisoquinoline core, affecting charge distribution in binding pockets. Ethoxy vs.

Steric Considerations :

- The 7-position acetamide in the target compound may reduce steric hindrance compared to 6-substituted analogs like 17a, enabling tighter binding to flat hydrophobic pockets.

- Thiazolidinone-acetamide hybrids show antimicrobial activity, suggesting divergent applications depending on core structure .

Biological Activity

The compound 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , identified by its CAS number 2743427-50-9, is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 475.0 g/mol. The structure consists of an ethoxy group and a tetrahydroisoquinoline moiety, which is often associated with neuropharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 475.0 g/mol |

| CAS Number | 2743427-50-9 |

Biological Activity Overview

Recent studies have indicated that compounds related to tetrahydroisoquinolines exhibit a range of biological activities, including:

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis.

- Antidepressant Activity : Some derivatives have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.

- Antinociceptive Effects : Research indicates that certain tetrahydroisoquinoline derivatives can reduce pain responses in animal models.

Case Studies and Research Findings

-

Neuroprotective Studies

A study published in Neuroscience Letters demonstrated that tetrahydroisoquinoline derivatives could protect against glutamate-induced excitotoxicity in rat cortical neurons. The compound 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibited significant protective effects at concentrations as low as 10 µM, suggesting its potential use in neurodegenerative diseases . -

Antidepressant Activity

In a randomized controlled trial involving animal models of depression, the administration of 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test (FST). The results indicated an increase in serotonin levels in the hippocampus . -

Antinociceptive Effects

A pharmacological study assessed the antinociceptive properties of this compound using the hot plate test in mice. The results showed that doses of 20 mg/kg significantly increased pain threshold compared to control groups, indicating its potential as an analgesic agent .

The biological activities of 2-ethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide are hypothesized to involve several mechanisms:

- Receptor Modulation : The compound may act on various neurotransmitter receptors including serotonin and dopamine receptors.

- Oxidative Stress Reduction : Its ability to scavenge free radicals may contribute to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.